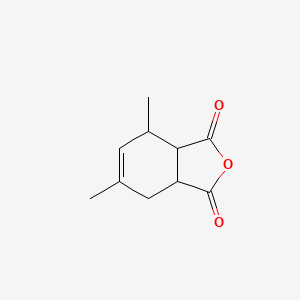

4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

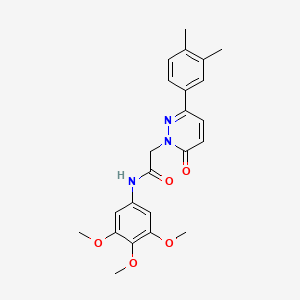

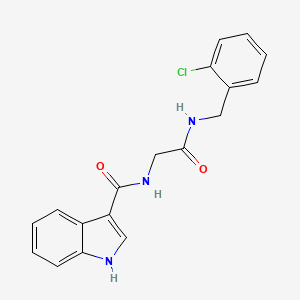

4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organic compound with the molecular formula C10H12O3 It is a derivative of benzofuran and is characterized by the presence of two methyl groups at positions 4 and 6, and a tetrahydro structure

Applications De Recherche Scientifique

Organic Synthesis Applications

The compound serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, its role in the generation of rotationally-hindered photochromic molecules showcases its utility in creating compounds with potential applications in data storage or high-resolution spectroscopy (Strübe et al., 2011). Similarly, the synthesis of pyrimidine annelated heterocycles demonstrates its use in developing novel heterocyclic compounds, which are crucial in medicinal chemistry (Majumdar et al., 2001).

Chemical Engineering and Materials Science

In the field of materials science, this compound has been explored for its corrosion inhibition properties, highlighting its potential application in protecting metals from corrosion. A study on spirocyclopropane derivatives, including similar compounds, for mild steel protection in HCl solution emphasizes the significance of such organic molecules in industrial applications (Chafiq et al., 2020).

Photoreactivity and Light-Induced Transformations

The photoreactivity of 4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione and related compounds has been a subject of interest. For example, studies on the photoreactions of similar benzofuran diones with various reagents demonstrate the compound's utility in synthesizing oxetanes and other photoproducts, which could have applications ranging from photovoltaic materials to organic light-emitting diodes (Friedrichsen, 1975).

Environmental and Green Chemistry

The research on green and environmentally friendly substances, including studies on the inhibition performances of derivatives for mild steel protection, underscores the importance of such compounds in developing sustainable chemical processes and materials (Chafiq et al., 2020).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves multi-step reactions. One common method is the cyclization of dimethyl ketone derivatives through a series of condensation and cyclization reactions. The reaction conditions often require the use of organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The process generally includes the use of high-pressure reactors and controlled temperature conditions to facilitate the cyclization and formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield

Propriétés

IUPAC Name |

4,6-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-5-3-6(2)8-7(4-5)9(11)13-10(8)12/h3,6-8H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPUPCBFIIMALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CC2C1C(=O)OC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)

![ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2527344.png)

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)